molecular formula C19H25ClN2O B118073 Palonosetron hydrochloride, (3aR)- CAS No. 135755-51-0

Palonosetron hydrochloride, (3aR)-

Numéro de catalogue: B118073
Numéro CAS: 135755-51-0
Poids moléculaire: 332.9 g/mol
Clé InChI: OLDRWYVIKMSFFB-KPVRICSOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Palonosetron hydrochloride, (3aR)-, is a second-generation serotonin 5-HT3 receptor antagonist. It is primarily used for the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). This compound is known for its strong binding affinity and long half-life, making it more effective in controlling delayed CINV compared to other 5-HT3 receptor antagonists .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of palonosetron hydrochloride involves multiple steps, starting from the intermediate compound (II). One of the methods includes the reduction of this intermediate at high pressure to obtain diastereomeric mixtures, followed by purification steps . Another method involves the crystallization of palonosetron hydrochloride from isopropanol and water, which includes dissolving a diastereomeric mixture and then crystallizing the desired product .

Industrial Production Methods

In industrial settings, the production of palonosetron hydrochloride can be optimized by introducing catalytic amounts of suitable halogenating compounds such as n-bromosuccinimide during the purification process. This method reduces the number of purification steps and makes the process more practical and commercially viable .

Analyse Des Réactions Chimiques

Types of Reactions

Palonosetron hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to modify the structure of the compound, although specific oxidation conditions for palonosetron hydrochloride are not commonly reported.

    Reduction: As mentioned earlier, reduction is a key step in the synthesis of palonosetron hydrochloride from its intermediate.

    Substitution: This reaction can be used to introduce different functional groups into the compound, potentially altering its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: High-pressure hydrogenation is used in the synthesis process.

    Substitution: Various halogenating agents like n-bromosuccinimide can be used.

Major Products Formed

The major product formed from these reactions is palonosetron hydrochloride itself, which is obtained in a highly pure form suitable for pharmaceutical use.

Applications De Recherche Scientifique

Chemotherapy-Induced Nausea and Vomiting (CINV)

Palonosetron is primarily utilized in oncology to prevent CINV. Clinical trials have demonstrated its effectiveness in both acute (0-24 hours) and delayed (24-120 hours) phases of CINV:

  • Efficacy in Acute CINV : A study involving 378 patients showed that palonosetron significantly improved complete response (CR) rates compared to ondansetron . The CR rate was 72% for palonosetron versus 60.6% for ondansetron (p = 0.0012).
  • Efficacy in Delayed CINV : In the delayed phase, palonosetron exhibited superior control over nausea and vomiting, with statistically significant differences favoring palonosetron over first-generation agents .
StudyPopulationPalonosetron DoseCR Rate (Acute)CR Rate (Delayed)
Study A378 patients0.25 mg IV72%Not specified
Study B223 patients0.25 mg IV59.2%Not specified

Pediatric Applications

Palonosetron has been approved for use in pediatric patients aged 1 month to less than 17 years for the prevention of CINV. A pivotal trial showed that a single dose of palonosetron at 20 µg/kg achieved a CR rate of 59.4%, comparable to ondansetron's regimen . This approval highlights its safety and efficacy in younger populations.

Postoperative Nausea and Vomiting (PONV)

Palonosetron is also indicated for preventing PONV, particularly in patients undergoing high-risk surgeries. A randomized controlled trial demonstrated that a dose of palonosetron at 1 mcg/kg significantly reduced nausea severity compared to placebo .

Case Study: Efficacy in Elderly Patients

A retrospective analysis evaluated the effectiveness of palonosetron in elderly patients undergoing chemotherapy. The results indicated that palonosetron provided superior control over CINV compared to traditional antiemetics, with fewer reported side effects such as constipation .

Case Study: Combination Therapy

Research has explored the synergistic effects of combining palonosetron with corticosteroids or neurokinin-1 receptor antagonists (NK1 RAs). A study found that patients receiving palonosetron along with dexamethasone had significantly improved CR rates during both acute and delayed phases of CINV .

Safety Profile

Palonosetron is generally well-tolerated, with a side effect profile similar to that of first-generation agents. Common adverse reactions include headache and constipation, but these occur at low frequencies . The safety data from clinical trials support its use across diverse patient populations.

Mécanisme D'action

Palonosetron hydrochloride exerts its effects by selectively inhibiting serotonin 5-HT3 receptors. These receptors are located both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract. By blocking these receptors, palonosetron hydrochloride prevents the initiation of the vomiting reflex .

Comparaison Avec Des Composés Similaires

Similar Compounds

  • Ondansetron
  • Granisetron
  • Dolasetron
  • Tropisetron

Comparison

Palonosetron hydrochloride is unique due to its higher binding affinity and longer half-life compared to other 5-HT3 receptor antagonists. This makes it more effective in controlling delayed CINV. Additionally, it is the only 5-HT3 receptor antagonist approved for both acute and delayed CINV .

Activité Biologique

Palonosetron hydrochloride, a selective 5-HT3 receptor antagonist, is primarily utilized in clinical settings for the prevention of nausea and vomiting associated with chemotherapy and surgery. This article delves into the compound's biological activity, pharmacokinetics, metabolism, and clinical implications, supported by data tables and relevant case studies.

Palonosetron exerts its pharmacological effects by binding to the 5-HT3 receptor, a subtype of serotonin receptor located in the central nervous system and gastrointestinal tract. Its high affinity for this receptor allows it to effectively inhibit serotonin-induced emesis (vomiting). Unlike other 5-HT3 antagonists, palonosetron has a longer half-life and provides sustained antiemetic effects.

Pharmacokinetics

Absorption and Distribution:
Palonosetron is administered intravenously, with a volume of distribution approximately 8.3 ± 2.5 L/kg. It demonstrates significant plasma protein binding (about 62%), which influences its pharmacokinetic profile .

Elimination:
The compound is eliminated through both renal and metabolic pathways. After a single intravenous dose of 10 mcg/kg, around 80% is recovered in urine within 144 hours. The mean terminal elimination half-life is approximately 40 hours .

Metabolism:
Palonosetron undergoes hepatic metabolism primarily via CYP2D6, CYP3A4, and CYP1A2 enzymes, resulting in two major metabolites: N-oxide-palonosetron and 6-S-hydroxy-palonosetron, both of which exhibit less than 1% of the parent compound's antagonist activity .

Case Studies

  • Chemotherapy-Induced Nausea and Vomiting (CINV):
    • In a study involving cancer patients receiving chemotherapy, palonosetron was administered at doses ranging from 0.25 mg to 0.75 mg. The results indicated a significant reduction in the incidence of acute and delayed nausea compared to placebo groups. The efficacy was particularly notable when combined with dexamethasone .
  • Postoperative Nausea and Vomiting (PONV):
    • A clinical trial evaluated palonosetron's effectiveness in preventing PONV in patients undergoing abdominal surgery. Patients receiving palonosetron showed a lower incidence of nausea compared to those treated with traditional antiemetics .

Pharmacodynamics

Palonosetron's pharmacodynamic properties are characterized by its prolonged action due to its unique binding characteristics at the 5-HT3 receptor. This extended duration of action allows for once-per-cycle dosing in chemotherapy regimens.

Safety Profile

Palonosetron is generally well-tolerated; however, potential side effects may include headache, constipation, and dizziness. Importantly, it does not significantly prolong the QT interval, reducing concerns regarding cardiac arrhythmias associated with some other antiemetics .

Comparative Data Table

ParameterPalonosetronOther 5-HT3 Antagonists
Plasma Half-Life~40 hours~6-12 hours
Dosing FrequencyOnce per cycleDaily or per dose
Protein Binding~62%Varies
MetabolismCYP2D6 (major)Various
Common Side EffectsHeadache, constipationSimilar

Propriétés

IUPAC Name

(3aR)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDRWYVIKMSFFB-KPVRICSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135755-51-0
Record name Palonosetron hydrochloride, (3aR)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135755510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PALONOSETRON HYDROCHLORIDE, (3AR)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1Q7HOS25Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palonosetron hydrochloride, (3aR)-
Reactant of Route 2
Palonosetron hydrochloride, (3aR)-
Reactant of Route 3
Palonosetron hydrochloride, (3aR)-
Reactant of Route 4
Palonosetron hydrochloride, (3aR)-
Reactant of Route 5
Palonosetron hydrochloride, (3aR)-
Reactant of Route 6
Palonosetron hydrochloride, (3aR)-

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.